molecular formula C14H16N2OS2 B11985428 5-(Anilinomethylene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one

5-(Anilinomethylene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11985428
M. Wt: 292.4 g/mol
InChI Key: CRBMNZQMURZCDK-UHFFFAOYSA-N
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Description

5-(Anilinomethylene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one: is a heterocyclic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes an anilinomethylene group, a butyl chain, and a thioxo group attached to a thiazolidinone ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Anilinomethylene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of aniline with a suitable thiazolidinone precursor. One common method involves the reaction of aniline with 3-butyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more environmentally friendly solvents and catalysts to minimize waste and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Anilinomethylene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thioethers or thiols.

    Substitution: The anilinomethylene group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and solvents such as dichloromethane or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioethers, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

5-(Anilinomethylene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their efficacy and safety in preclinical and clinical trials.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings. It is also used in the formulation of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-(Anilinomethylene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular signaling pathways, inducing apoptosis in cancer cells or modulating immune responses.

Comparison with Similar Compounds

5-(Anilinomethylene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one: can be compared with other similar compounds, such as:

    3-(Anilinomethylene)-2-methoxychroman-4-one: This compound has a similar anilinomethylene group but differs in the core structure, which is a chromanone instead of a thiazolidinone.

    5-Alkylaminomethylene-2,2-dimethyl-1,3-dioxane-4,6-diones: These compounds have an alkylaminomethylene group and a dioxane ring, differing in both the core structure and substituents.

The uniqueness of This compound lies in its specific combination of functional groups and the thiazolidinone core, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H16N2OS2

Molecular Weight

292.4 g/mol

IUPAC Name

3-butyl-4-hydroxy-5-(phenyliminomethyl)-1,3-thiazole-2-thione

InChI

InChI=1S/C14H16N2OS2/c1-2-3-9-16-13(17)12(19-14(16)18)10-15-11-7-5-4-6-8-11/h4-8,10,17H,2-3,9H2,1H3

InChI Key

CRBMNZQMURZCDK-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(SC1=S)C=NC2=CC=CC=C2)O

Origin of Product

United States

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